N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC16159710
Molecular Formula: C19H17FN4O3
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17FN4O3 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H17FN4O3/c1-26-15-7-8-18(27-2)13(9-15)11-21-24-19(25)17-10-16(22-23-17)12-3-5-14(20)6-4-12/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
| Standard InChI Key | CTAJFDLNNAXXBK-SRZZPIQSSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Introduction
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of hydrazones. It features a pyrazole ring and various substituted phenyl groups, including methoxy and fluorine substituents, which suggest potential biological activity. This compound is of interest in medicinal chemistry due to its unique structural properties and potential applications in pharmaceuticals.
Structural Features
The compound's structure includes:
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Pyrazole Ring: A five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms.
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Substituted Phenyl Groups: The presence of 2,5-dimethoxyphenyl and 4-fluorophenyl groups contributes to its biological activity.
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Hydrazone Functional Group: Formed through the reaction of hydrazine derivatives with carbonyl compounds, specifically a Schiff base.
Synthesis
The synthesis of N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. These steps often include the condensation of appropriate hydrazine derivatives with carbonyl compounds under specific conditions to form the desired hydrazone structure.
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural features, which may contribute to diverse biological activities. The presence of methoxy and fluorine substituents can enhance interactions with biological targets, making it a candidate for further study in drug discovery efforts.
Biological Activity
While specific biological activities of N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide are not detailed in the available literature, compounds with similar structures often exhibit promising activities due to their functional groups and substituents. These activities can include antimicrobial, anticancer, or anti-inflammatory properties, depending on the specific structural features and the biological targets they interact with.
Research Findings and Future Directions
Research on this compound is likely focused on its potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Future studies should aim to elucidate its mechanism of action and explore its interactions with biological targets through in vitro and in vivo experiments. Additionally, computational methods such as molecular docking can provide insights into its potential biological activities and guide further structural optimization.
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